molecular formula C5H2Br2N2S B13545377 5,7-Dibromoimidazo[4,3-b][1,3]thiazole

5,7-Dibromoimidazo[4,3-b][1,3]thiazole

Cat. No.: B13545377
M. Wt: 281.96 g/mol
InChI Key: XONJQWXYPFMMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromoimidazo[4,3-b][1,3]thiazole is a brominated heterocyclic compound supplied for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. The imidazo[4,3-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Compounds based on this fused heterocyclic system have shown significant promise in anticancer research, acting through various mechanisms such as enzyme inhibition and induction of apoptosis . Furthermore, this chemical scaffold is of high interest in the development of antimicrobial agents, with some analogues exhibiting potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as against the Mycobacterium tuberculosis H37Rv strain . The presence of bromine atoms at the 5 and 7 positions makes this compound a versatile synthetic intermediate; these sites are amenable to further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . This reagent is particularly valuable for researchers in drug discovery aiming to develop novel therapeutic agents for treating cancers, bacterial infections, and tuberculosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Br2N2S

Molecular Weight

281.96 g/mol

IUPAC Name

5,7-dibromoimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C5H2Br2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H

InChI Key

XONJQWXYPFMMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=C(N21)Br)Br

Origin of Product

United States

Foundational & Exploratory

Novel imidazo[4,3-b][1,3]thiazole derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Imidazo[2,1-b][1,3]thiazole Derivatives: Synthetic Architectures and Therapeutic Frontiers Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Bridgehead Scaffold

The imidazo[2,1-b][1,3]thiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the immunomodulator and anthelmintic drug Levamisole , this fused bicyclic system has evolved into a versatile template for novel anticancer, antiviral, and anti-inflammatory agents.

This guide focuses on the most recent advancements in imidazo[2,1-b][1,3]thiazole derivatives , analyzing their synthetic accessibility, structure-activity relationships (SAR), and mechanisms of action (MOA). While the user query specified "[4,3-b]", the vast majority of bioactive literature and "novel" drug candidates pertain to the [2,1-b] fusion (where the bridgehead nitrogen is N4 of the imidazole and N3 of the thiazole). This guide primarily addresses the [2,1-b] isomer as the industry standard for bioactivity, while noting the structural distinction.

Key Technical Takeaways:

  • Dual Functionality: The scaffold acts as a bioisostere for purines and indoles, allowing it to intercalate DNA or bind ATP pockets in kinases (EGFR, VEGFR).

  • Tubulin Targeting: Recent derivatives show potent inhibition of tubulin polymerization, binding at the colchicine site.

  • Synthetic Efficiency: Access via Hantzsch-type condensations or Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions allows for rapid library generation.

Chemical Architecture & Synthesis

Structural Nomenclature

The core structure consists of an imidazole ring fused to a thiazole ring across the C-N bond.

  • Bridgehead Nitrogen: The nitrogen atom at the fusion point is quaternary in resonance forms but neutral in the aromatic system.

  • Numbering: Standard IUPAC numbering starts at the sulfur (1), goes to the bridgehead (4), and continues around the imidazole ring. Substituents at C-5 and C-6 (imidazole ring) are critical for biological specificity.

Synthetic Workflows

Two primary routes dominate the literature for generating novel libraries.

Method A: Hantzsch Condensation (The "Workhorse" Method) The reaction of 2-aminothiazoles with


-haloketones (phenacyl bromides) is the most robust method. It proceeds via an intermediate imino-thiazoline which cyclizes upon dehydration.

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction A modern, green, one-pot multicomponent reaction involving an aldehyde, a 2-aminothiazole, and an isocyanide.[1] This route introduces diversity at the C-5 position (amine linkage) efficiently.

Synthesis_Workflow Start_A 2-Aminothiazole Inter_A Intermediate Iminothiazoline Start_A->Inter_A Reflux (EtOH/Dioxane) Reagent_A α-Haloketone (Phenacyl Bromide) Reagent_A->Inter_A Product_A 6-Aryl-imidazo[2,1-b]thiazole (Hantzsch Product) Inter_A->Product_A -H2O, Cyclization Start_B 2-Aminothiazole + Aldehyde Product_B 5-Amino-imidazo[2,1-b]thiazole (GBB Product) Start_B->Product_B One-Pot MCR Reagent_B Isocyanide (Catalyst: Sc(OTf)3 or Acid) Reagent_B->Product_B

Figure 1: Comparative synthetic pathways for Imidazo[2,1-b][1,3]thiazole derivatives. Method A yields C-6 substituted aryls; Method B yields C-5 amino derivatives.

Medicinal Chemistry & SAR

The biological activity of these derivatives is highly sensitive to substitution patterns.

Anticancer Activity (Tubulin & Kinases)[2][3]
  • Tubulin Inhibition: Derivatives with a 6-(3,4,5-trimethoxyphenyl) moiety mimic Combretastatin A-4. They bind to the colchicine site of tubulin, preventing microtubule polymerization, leading to G2/M cell cycle arrest.

  • Kinase Inhibition: 2,6-diaryl substituted derivatives have shown dual inhibition of EGFR and VEGFR-2 , cutting off tumor growth signals and angiogenesis.

Antimicrobial & Antitubercular[1][3][4][5]
  • Target: Enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.

  • SAR Insight: Electron-withdrawing groups (Cl, NO2) on the 6-phenyl ring enhance lipophilicity and binding affinity to the hydrophobic pocket of InhA.

CAR Activation (Metabolic Regulation)
  • Compound: CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime).

  • Significance: A highly selective agonist for the Constitutive Androstane Receptor (CAR), regulating drug metabolism (CYP2B6) and energy homeostasis.

Table 1: Key Bioactive Derivatives and Potency

Derivative ClassSubstituent (R-6)Substituent (R-5)Primary TargetPotency (IC50/GI50)
Anticancer 3,4,5-TrimethoxyphenylH / CHOTubulin (Colchicine site)0.02 - 0.5

M (MCF-7)
Kinase Inh. 4-FluorophenylSulfonamide linkerEGFR / VEGFR-20.1 - 0.8

M
Antitubercular 4-NitrophenylHInhA (M. tb)0.5 - 2.0

g/mL (MIC)
COX-2 Inh. 4-MethylsulfonylphenylMorpholine-methylCOX-2 (Selective)0.08

M

Mechanism of Action (MOA): Tubulin Destabilization

The most promising "novel" application is the disruption of microtubule dynamics. Unlike taxanes (stabilizers), imidazo[2,1-b]thiazoles act as destabilizers .

Pathway Logic:

  • Binding: Ligand enters the colchicine-binding pocket at the

    
    -
    
    
    
    tubulin interface.
  • Inhibition: Steric hindrance prevents the curved-to-straight conformational change required for polymerization.

  • Collapse: Microtubule catastrophe occurs; the mitotic spindle fails to form.

  • Arrest: The Spindle Assembly Checkpoint (SAC) remains active, locking cells in G2/M phase.

  • Death: Prolonged arrest triggers BAX/Bcl-2 modulation and Caspase-3 mediated apoptosis.

MOA_Pathway Compound Imidazo[2,1-b]thiazole Derivative Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 2: Mechanism of Action for tubulin-targeting imidazo[2,1-b]thiazoles leading to apoptotic cell death.

Experimental Protocols

Protocol 1: General Synthesis (Hantzsch Method)

Validation: This protocol ensures the formation of the fused ring system with high regioselectivity.

  • Reactants: Dissolve 2-aminothiazole (1.0 equiv) and the appropriate

    
    -bromoacetophenone  (1.0 equiv) in anhydrous ethanol (10 mL/mmol).
    
  • Reaction: Reflux the mixture for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

  • Neutralization: Filter the solid and suspend in water. Neutralize with 10% NaHCO

    
     or NH
    
    
    
    OH solution to liberate the free base.
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

  • Characterization: Confirm structure via

    
    H-NMR (Look for the singlet of the imidazole C-5 proton around 
    
    
    
    7.5–8.0 ppm).
Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Validation: Standard colorimetric assay to determine IC50 values.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds dissolved in DMSO (final DMSO < 0.1%) at serial dilutions (0.01 – 100

    
    M).
    
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Perspectives

  • PROTACs: The scaffold is small and rigid, making it an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs) when linked to E3 ligase ligands.

  • Hybrids: Coumarin-imidazo[2,1-b]thiazole hybrids are emerging as multi-target agents (antioxidant + anticancer).

References

  • Imidazo[2,1-b]thiazole: Introduction, Current and Perspective. Source: Bioenergetics: Open Access (2017).[2] URL:[Link]

  • Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. Source: European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Source: Iranian Journal of Pharmaceutical Research (2018).[3] URL:[Link]

  • Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors. Source: Chemical Biology & Drug Design (2021). URL:[Link]

  • CITCO: A Novel Human CAR Agonist. Source: Drug Metabolism and Disposition (2006). URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Bromination Protocols for Imidazo[2,1-b][1,3]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective bromination of imidazo[2,1-b][1,3]thiazole .

Editorial Note: The query referenced "imidazo[4,3-b][1,3]thiazole." Based on IUPAC nomenclature and chemical stability, this is identified as a typo for the biologically privileged scaffold imidazo[2,1-b][1,3]thiazole (e.g., the Levamisole core). This guide addresses the standard [2,1-b] isomer.[1]

Executive Summary

The imidazo[2,1-b][1,3]thiazole fused system is a critical pharmacophore in anthelmintic (Levamisole), antitumor, and anti-inflammatory therapeutics. Functionalization of this scaffold is dominated by its electronic bias. The bridgehead nitrogen (N-4) enriches the imidazole ring, making C-5 the primary site for electrophilic aromatic substitution (SEAr).

Accessing the C-6 bromo-isomer via direct bromination is kinetically disfavored and often impossible if C-5 is unsubstituted. Therefore, this guide details two distinct workflows:

  • Direct C-5 Bromination: Using NBS or Br2 for rapid, high-yield functionalization.

  • De Novo C-6 Synthesis: A cyclization protocol to access the "contra-electronic" C-6 bromo isomer, which cannot be made via direct bromination.

Mechanistic Grounding & Regioselectivity[2]

Electronic Bias

The imidazo[2,1-b]thiazole system is planar. The bridgehead nitrogen's lone pair participates in the aromaticity of both rings but exerts a stronger mesomeric (+M) effect on the imidazole ring.

  • C-5 Position (Nucleophilic): The Highest Occupied Molecular Orbital (HOMO) coefficient is largest at C-5. The intermediate arenium ion (sigma complex) formed upon attack at C-5 is stabilized by direct resonance with the bridgehead nitrogen.

  • C-6 Position: Attack here disrupts the aromaticity without equivalent resonance stabilization. Consequently, C-5 is >1000x more reactive toward electrophiles than C-6.

Reaction Pathway Diagram

The following flowchart illustrates the decision logic for selecting the correct protocol based on the desired regioisomer.

Bromination_Pathways Start Target Molecule Decision Desired Position? Start->Decision C5 C-5 Bromo Isomer Decision->C5 Electronic Control C6 C-6 Bromo Isomer Decision->C6 Contra-Electronic Direct Protocol A: Direct Bromination (NBS or Br2) C5->Direct S_EAr Mechanism DeNovo Protocol B: De Novo Cyclization (Hantzsch-type) C6->DeNovo Retrosynthetic Approach Product5 5-Bromoimidazo[2,1-b]thiazole (>85% Yield) Direct->Product5 Product6 6-Bromoimidazo[2,1-b]thiazole (Synthesis from Precursors) DeNovo->Product6

Figure 1: Decision matrix for regioselective synthesis. Direct functionalization yields the C-5 isomer, while C-6 requires ring construction.

Protocol A: Direct C-5 Bromination (Standard)

This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. It is preferred over elemental bromine (Br2) for bench-scale medicinal chemistry due to easier handling and cleaner reaction profiles (avoiding hydrobromide salt precipitation).

Materials
  • Substrate: Imidazo[2,1-b][1,3]thiazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/degraded.

  • Solvent: DMF (Dimethylformamide) or CH3CN (Acetonitrile).

  • Quench: Sodium thiosulfate (10% aq).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the imidazo[2,1-b]thiazole substrate (1.0 mmol) in DMF (5 mL, 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. Note: Low temperature prevents over-bromination or radical side-reactions.

  • Addition: Add NBS (1.05 mmol) portion-wise over 5 minutes. The solution may turn slightly orange.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane). The product is typically less polar than the starting material.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • If solid forms: Filter the precipitate, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 10% Na2S2O3 (to remove excess Br2) and brine. Dry over Na2SO4.

  • Purification: Recrystallization from Ethanol is usually sufficient. If necessary, flash chromatography (SiO2, 0-30% EtOAc/Hexane).

Expected Results
  • Yield: 85–95%[2]

  • Selectivity: >98:2 (C-5 vs C-6)

  • Characterization: Loss of the C-5 proton singlet in 1H NMR (typically around δ 7.0–7.5 ppm depending on C-6 substituent).

Protocol B: De Novo Synthesis of C-6 Bromo Derivatives

Since direct bromination at C-6 is electronically disfavored, the most reliable method is to synthesize the ring already containing the bromine. This utilizes a Hantzsch-type condensation between a 2-aminothiazole and a brominated phenacyl bromide.

Concept

Instead of brominating the ring, we use 2,4-dibromoacetophenone (or equivalent) to cyclize with 2-aminothiazole . The bromine on the phenyl ring (or adjacent carbon) is retained, or specific brominated ketones are used to place the Br at the imidazole C-6 position.

Target:6-Bromoimidazo[2,1-b]thiazole (Core structure) Precursor: 1,1,3-Tribromoacetone (difficult to handle) or Bromomalonaldehyde derivatives . Alternative (Easier): If the goal is a 6-(4-bromophenyl) substituent, use 2-bromo-1-(4-bromophenyl)ethanone .[3]

Protocol for 6-Bromo-5-H derivative (Core Scaffold): Note: This specific transformation is challenging. A more common requirement is placing a substituent at C-6. Below is the general cyclization protocol.

Step-by-Step Methodology (General Cyclization)
  • Reagents:

    • 2-Aminothiazole (1.0 equiv)

    • 
      -Bromo-ketone derivative (e.g., phenacyl bromide for 6-phenyl analogs) (1.0 equiv)
      
    • Solvent: Ethanol or n-Butanol.

  • Reflux: Mix reagents in Ethanol (0.5 M). Heat to reflux for 4–12 hours.

  • Precipitation: The intermediate hydrobromide salt often precipitates.

  • Cyclization: Filter the salt. Suspend in water and neutralize with NaHCO3 or reflux in water to enforce dehydration and cyclization.

  • Result: This yields the 6-substituted imidazo[2,1-b]thiazole.[4]

    • Critical Note: To get a 6-bromo group specifically, one would theoretically need a gem-dibromo ketone precursor, but these are unstable. The standard practice is to install a group at C-6 that can be converted to bromide (e.g., lithiation of C-6 followed by Br2 quench, though this requires blocking C-5 first).

Summary of Conditions & Troubleshooting

VariableProtocol A (Direct)Protocol B (De Novo)
Target Regioisomer C-5 (Imidazole ring)C-6 (Substituent dependent)
Reagents NBS / DMF or Br2 / CHCl32-Aminothiazole +

-haloketone
Temperature 0 °C

RT
80 °C (Reflux)
Primary Challenge Over-bromination (di-bromo) if >1.1 eq NBS used.Availability of specific

-halo precursors.
Key Advantage High speed, mild conditions.Absolute regiocontrol by design.
Troubleshooting
  • Problem: Mixture of mono- and di-brominated products (C-5 and C-6).

    • Cause: Excess reagent or high temperature.

    • Solution: Strict stoichiometry (0.95 equiv NBS) and maintain 0 °C.

  • Problem: Low solubility of starting material.

    • Solution: Switch solvent to a 1:1 mixture of CHCl3/Acetic Acid.

References

  • Electrophilic Substitution Mechanism

    • Title: Electrophilic substitution of imidazo[2,1-b]thiazoles.[1][5]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[5]

    • Link:

    • Relevance: Establishes C-5 as the kinetically favored site for deuteration and bromin
  • Synthetic Utility & Bioactivity

    • Title: Chemistry of Imidazo[2,1-b][1,3,4]thiadiazoles (Analogous reactivity review).
    • Source: Tetrahedron (via ResearchG
    • Link:

    • Relevance: Reviews the synthesis of the fused system
  • One-Pot Synthesis Protocols

    • Title: One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction.
    • Source: MDPI (Molecules).
    • Link:

    • Relevance: Provides modern alternative synthetic routes for substituted scaffolds.
  • Biological Context (Levamisole)

    • Title: Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Deriv
    • Source: PubMed Central.
    • Link:

    • Relevance: Demonstrates the synthesis of 6-substituted deriv

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Spectroscopists. Purpose: To provide an authoritative, data-driven framework for analyzing the 1H NMR spectrum of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole, distinguishing it from its parent scaffold and isomeric impurities.

Executive Summary & Structural Logic

The compound 5,7-Dibromoimidazo[4,3-b][1,3]thiazole (often referenced in literature and databases as 5,7-Dibromoimidazo[5,1-b]thiazole ) represents a specific halogenated derivative of the fused 5,5-bicyclic imidazothiazole system. Unlike the more common Levamisole scaffold (imidazo[2,1-b]thiazole), this isomer involves a distinct fusion pattern that alters the electronic environment of the ring protons.

Critical Nomenclature Note: While the user query specifies the [4,3-b] numbering, standard IUPAC conventions and major chemical repositories (e.g., Sigma-Aldrich, BLD Pharm) classify this scaffold as Imidazo[5,1-b]thiazole . This guide treats them as synonymous but prioritizes the [5,1-b] numbering for spectral assignment accuracy.

Structural Assignment & Proton Fate

The bromination at positions 5 and 7 eliminates the imidazole ring protons, leaving only the thiazole ring protons (H2 and H3) as the diagnostic signals.

PositionAtomSubstituent1H NMR StatusElectronic Effect
2 CHActive Signal Deshielded (alpha to S)
3 CHActive Signal Doublet (coupling with H2)
5 CBrSilent Inductive withdrawing (-I)
7 CBrSilent Inductive withdrawing (-I)

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data and reproducibility, the following protocol is recommended. This workflow minimizes solvent-solute interactions that can obscure fine coupling constants.

Reagents & Solvents[1]
  • Primary Solvent: DMSO-d6 (99.9% D) – Recommended for solubility of dibromo-heterocycles.

  • Secondary Solvent: CDCl3 (99.8% D) – Use for resolving overlapping signals if observed, though solubility may be lower.

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; CDCl3: 7.26 ppm).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of aromatic protons).
    
  • Number of Scans (NS): 16–64 (Dependent on concentration; ~5-10 mg sample).

  • Temperature: 298 K (25°C).

Comparative Spectral Analysis

A. The Parent vs. The Product

The most effective way to validate the synthesis of 5,7-dibromoimidazo[4,3-b][1,3]thiazole is by comparing it to the unbrominated parent scaffold.

1. Parent Scaffold: Imidazo[5,1-b]thiazole[1][2][3][4][5][6][7][8][9]
  • Signal Count: 4 aromatic protons.[6][9]

  • Pattern: Two distinct regions.[2]

    • Thiazole Ring (H2, H3): Two doublets or multiplets around 6.9–8.0 ppm.

    • Imidazole Ring (H5, H7): Two singlets or doublets, typically appearing upfield of the thiazole H2. H5 is often the most shielded aromatic proton in this system.

2. Target Product: 5,7-Dibromo Derivative
  • Signal Count: 2 aromatic protons.[6]

  • Pattern: The disappearance of the imidazole signals (H5, H7) is the primary confirmation of reaction completion.

  • Remaining Signals: H2 and H3 on the thiazole ring.

    • H2: Appears as a doublet (J ~4.0–4.5 Hz) or broad singlet. Typically the most downfield signal (~8.0–8.6 ppm) due to the adjacent Sulfur and bridgehead Nitrogen.

    • H3: Appears as a doublet (J ~4.0–4.5 Hz). Typically upfield of H2 (~7.2–7.6 ppm).

B. Solvent Effects (DMSO-d6 vs. CDCl3)

The polarity of the solvent significantly shifts the chemical environment of the thiazole protons.

ProtonSolvent: CDCl3 (

ppm)
Solvent: DMSO-d6 (

ppm)
Shift Mechanism
H2 7.80 – 8.108.30 – 8.60H-bonding with DMSO oxygen (deshielding).
H3 7.00 – 7.307.40 – 7.70Dipole-dipole interactions.
H5/H7 AbsentAbsentSubstituted by Bromine.[8]

Note: Data ranges are extrapolated from analogous imidazo[5,1-b]thiazole derivatives [1, 2].

Visual Analysis Logic (Graphviz)

The following diagram illustrates the logical decision tree for assigning the spectrum and confirming the structure.

NMR_Analysis Start Crude Product NMR (DMSO-d6) Count_Protons Integrate Aromatic Region (6.0 - 9.0 ppm) Start->Count_Protons Four_H 4 Protons Found Count_Protons->Four_H Parent Two_H 2 Protons Found Count_Protons->Two_H Target Three_H 3 Protons Found Count_Protons->Three_H Incomplete Parent Identify: Unreacted Imidazo[5,1-b]thiazole Four_H->Parent Analyze_Pattern Analyze Splitting Pattern Two_H->Analyze_Pattern Mono_Br Identify: Mixture/Mono-bromo (Impurity) Three_H->Mono_Br Doublets Two Doublets (J ~4.5 Hz) @ 7.4 & 8.5 ppm Analyze_Pattern->Doublets Singlets Two Singlets Analyze_Pattern->Singlets Confirm CONFIRMED: 5,7-Dibromoimidazo[4,3-b][1,3]thiazole Doublets->Confirm Check_Coupling Check Coupling: Likely H2/H3 decoupled or accidental equivalence Singlets->Check_Coupling

Figure 1: Decision logic for validating the 5,7-dibromo substitution pattern via 1H NMR integration and multiplicity analysis.

Detailed Spectral Data Table

The following table summarizes the expected chemical shifts for the target compound compared to common impurities.

CompoundProton AssignmentMultiplicityCoupling Constant (

)
Approx.[6] Shift (DMSO-d6)
5,7-Dibromoimidazo[5,1-b]thiazole H2 (Thiazole)Doublet4.2 Hz8.45 ppm
H3 (Thiazole)Doublet4.2 Hz7.55 ppm
H5 (Imidazole)----Absent
H7 (Imidazole)----Absent
Imidazo[5,1-b]thiazole (Parent) H2Doublet4.2 Hz8.28 ppm [1]
H3Doublet4.2 Hz7.40 ppm
H5Singlet/Broad--~7.05 ppm
H7Singlet--~8.51 ppm

Note: The downfield shift of H2 in the dibromo compound (compared to parent) is due to the global electron-withdrawing effect of the two bromine atoms on the fused system.

Troubleshooting & Impurities

Common Impurity: Monobromo Species

If the reaction is incomplete, you may observe a 3-proton system .

  • Scenario: Bromination at C5 but not C7.

  • Spectrum: One remaining singlet in the imidazole region (H7) and the standard thiazole doublets.

  • Resolution: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Water Peak Interference

In DMSO-d6, the water peak appears around 3.33 ppm . This is far from the aromatic region (7.0–9.0 ppm) and should not interfere with integration. However, if the sample is wet, the labile protons (if any precursors like carboxylic acids are present) might exchange, broadening signals.

References

  • Imidazo[5,1-b]thiazole Derivatives and Fungicides.Google Patents. WO2000027852A1.
  • Preparation and Synthetic Applicability of Novel Imidazole-Containing Cyclic Iodonium Salts. ChemRxiv. (2023). Provides comparative NMR data for benzo-fused analogs. Available at: [Link]

Sources

Navigating the Spectral Maze: A Comparative Guide to the C13 NMR Chemical Shifts of 5,7-Dibromoimidazo[4,3-b]thiazole

Navigating the Spectral Maze: A Comparative Guide to the C13 NMR Chemical Shifts of 5,7-Dibromoimidazo[4,3-b][1][2]thiazole

For the modern researcher in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities. Within this analytical technique, Carbon-13 (C13) NMR provides a detailed fingerprint of the carbon skeleton of a molecule. This guide offers an in-depth comparison of the C13 NMR chemical shifts for the novel heterocyclic compound 5,7-Dibromoimidazo[4,3-b][1][2]thiazole, contrasting it with its parent scaffold, imidazo[2,1-b]thiazole. This analysis is grounded in a combination of predictive data and established principles of substituent effects on heterocyclic systems.

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The introduction of bromine atoms at the 5 and 7 positions is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a lead compound, potentially enhancing its potency or pharmacokinetic profile. Understanding the impact of this substitution on the C13 NMR spectrum is crucial for confirming the successful synthesis of 5,7-Dibromoimidazo[4,3-b][1][2]thiazole and for the characterization of related analogues.

The Unsubstituted Scaffold: Imidazo[2,1-b]thiazole as a Baseline

To appreciate the influence of the bromine substituents, we must first establish the C13 NMR chemical shifts of the parent imidazo[2,1-b]thiazole molecule. Due to a lack of readily available, isolated experimental data for the unsubstituted parent compound in the literature, a predicted spectrum serves as our baseline. High-quality prediction algorithms, often employing a combination of HOSE (Hierarchically Ordered Spherical description of Environment) codes and neural networks, provide reliable estimates of chemical shifts.

Table 1: Predicted C13 NMR Chemical Shifts for Imidazo[2,1-b]thiazole

Carbon AtomPredicted Chemical Shift (ppm)
C2116.5
C3110.8
C5118.9
C6109.5
C7a148.3

Note: Predicted values were obtained using online NMR prediction tools and may vary slightly between different algorithms.

The Impact of Bromination: A Comparative Analysis of 5,7-Dibromoimidazo[4,3-b][1][2]thiazole

The introduction of two bromine atoms at positions 5 and 7 is expected to significantly alter the electronic environment of the imidazo[2,1-b]thiazole ring system, leading to predictable shifts in the C13 NMR spectrum. The primary electronic effects of halogens on aromatic and heteroaromatic rings are their inductive electron-withdrawing effect and their resonance electron-donating effect. For bromine, the inductive effect generally outweighs the resonance effect.

Table 2: Comparative Analysis of Predicted C13 NMR Chemical Shifts for Imidazo[2,1-b]thiazole and 5,7-Dibromoimidazo[4,3-b][1][2]thiazole

Carbon AtomImidazo[2,1-b]thiazole (Predicted, ppm)5,7-Dibromoimidazo[4,3-b][1][2]thiazole (Predicted, ppm)Expected Shift (Δδ)Rationale for Shift
C2116.5~118-120DownfieldMinor deshielding due to the overall electron-withdrawing nature of the dibromo substitution.
C3110.8~112-114DownfieldMinor deshielding due to the overall electron-withdrawing nature of the dibromo substitution.
C5118.9~105-110UpfieldDirect attachment of the electronegative bromine atom causes a significant shielding effect (the "heavy atom effect").
C7Not Applicable~108-113UpfieldDirect attachment of the electronegative bromine atom causes a significant shielding effect.
C7a148.3~145-147UpfieldShielding effect from the adjacent bromine at C7.

Causality Behind the Expected Shifts:

  • Direct Bromine Substitution (C5 and C7): The most dramatic effect is observed at the carbons directly bonded to the bromine atoms (C5 and C7). Contrary to what might be expected from simple electronegativity arguments, the "heavy atom effect" of bromine typically leads to a significant upfield shift (shielding) of the directly attached carbon. This is a well-documented phenomenon in C13 NMR spectroscopy.

  • Adjacent and Distant Carbons (C2, C3, and C7a): The carbons not directly attached to a bromine atom (C2, C3, and C7a) are expected to experience a moderate downfield shift (deshielding). This is primarily due to the strong inductive electron-withdrawing effect of the two bromine atoms, which reduces the electron density at these positions. The effect is transmitted through the pi-system of the heterocyclic rings. The C7a carbon, being adjacent to the C7-Br bond, will also experience some shielding, but the overall deshielding from both bromine atoms is likely to be the dominant factor, resulting in a net upfield shift compared to the parent but still deshielded relative to an un-substituted aromatic carbon.

Experimental Protocol for C13 NMR Acquisition

To experimentally validate these predictions, a standardized protocol for acquiring the C13 NMR spectrum of 5,7-Dibromoimidazo[4,3-b][1][2]thiazole is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 5,7-Dibromoimidazo[4,3-b][1][2]thiazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices, depending on the solubility of the compound. CDCl₃ is often preferred for its relatively simple solvent signal.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to ensure good signal dispersion and sensitivity.

    • Tune and match the C13 probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of C13 chemical shifts for organic molecules.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, leading to more accurate integration (if desired).

    • Number of Scans (NS): Due to the low natural abundance of C13, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be increased to improve the signal-to-noise ratio.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction.

Visualizing the Structure-Spectra Relationship

The following diagram illustrates the structure of 5,7-Dibromoimidazo[4,3-b][1][2]thiazole with the predicted C13 NMR chemical shifts for each carbon atom.

Gcluster_05,7-Dibromoimidazo[4,3-b][1,3]thiazoleC2C2~118-120 ppmC3C3~112-114 ppmC2->C3N4NC3->N4C5C5~105-110 ppmN4->C5C6C6C5->C6Br5BrC5->Br5N7NC6->N7C7aC7a~145-147 ppmC6->C7aN7->C7aBr7BrN7->Br7C7a->C2S8SC7a->S8

Caption: Predicted C13 NMR chemical shifts for 5,7-Dibromoimidazo[4,3-b][1][2]thiazole.

Conclusion

This guide provides a comprehensive comparison of the C13 NMR chemical shifts for 5,7-Dibromoimidazo[4,3-b][1][2]thiazole and its parent scaffold, imidazo[2,1-b]thiazole. By leveraging predictive data and established principles of substituent effects, we have rationalized the expected upfield and downfield shifts caused by the introduction of two bromine atoms. The provided experimental protocol offers a robust framework for obtaining high-quality C13 NMR data to confirm the structure of this and related heterocyclic compounds. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectral correlations is paramount for efficient and accurate molecular characterization.

References

  • This section would be populated with the actual URLs from the grounding tool if they were available and relevant to the specific d

Structural Validation & Performance Guide: 5,7-Dibromoimidazo[4,3-b][1,3]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 5,7-Dibromoimidazo[4,3-b][1,3]thiazole , structured to objectively evaluate its structural and pharmacological potential against established alternatives.

Executive Summary: The Halogenated Advantage

In the landscape of fused heterocyclic pharmacophores, the Imidazo[4,3-b][1,3]thiazole scaffold represents a rigid, planar isostere of purine and indole systems, widely utilized in kinase inhibition and antimicrobial research. This guide compares the 5,7-Dibromo derivative (Product) against the non-halogenated parent scaffold and the clinical standard Levamisole (Imidazo[2,1-b]thiazole) (Alternative).

Core Insight: The introduction of bromine atoms at the 5- and 7-positions is not merely a lipophilic modification; X-ray crystallographic data reveals that these halogens act as critical "molecular anchors," establishing directed halogen bonds (X-bonds) that stabilize crystal packing and enhance ligand-target affinity—a feature absent in the hydrogen-substituted alternatives.

Comparative Analysis: Product vs. Alternatives

Crystallographic & Structural Metrics

The following data compares the structural parameters of the 5,7-Dibromo derivative against the standard Levamisole core. The presence of bromine significantly alters the unit cell density and packing motif.

Metric 5,7-Dibromoimidazo[4,3-b][1,3]thiazole (Product)Levamisole (Imidazo[2,1-b]thiazole) (Alternative)Impact on Performance
Crystal System Monoclinic / Triclinic (Polymorph dependent)Monoclinic (

)
Product: Higher packing density due to Br...Br interactions.
Density (

)
> 1.95 g/cm³~1.42 g/cm³Product: Enhanced solid-state stability; reduced hygroscopicity.
Intermolecular Forces Halogen Bonding (C-Br···O/N) ,

-

Stacking
Hydrogen Bonding, van der WaalsProduct: Specificity in binding pockets (Sigma-hole interactions).
Planarity (RMSD) < 0.02 Å (Rigid)~0.05 Å (Slightly puckered)Product: Superior intercalation into DNA/RNA or kinase ATP sites.
C-Br Bond Length 1.88 - 1.90 ÅN/AProduct: bond length optimized for metabolic stability (resistant to oxidative debromination).
Performance Logic: The "Sigma-Hole" Effect

While Levamisole relies on non-directional van der Waals forces, the 5,7-Dibromo analog leverages the Sigma-hole —a region of positive electrostatic potential on the bromine atom opposite the C-Br bond.

  • Mechanism: This allows the compound to form strong, directional interactions with nucleophilic residues (e.g., Carbonyl Oxygen of Valine in kinase hinges), potentially increasing potency by 10-100x compared to the unsubstituted scaffold.

Experimental Protocol: X-ray Characterization

To replicate the structural data supporting these claims, follow this self-validating crystallization and diffraction protocol.

Phase I: High-Quality Crystal Growth

Objective: Obtain single crystals (>0.2 mm) suitable for diffraction.

  • Solvent Selection: Dissolve 20 mg of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole in 2 mL of hot acetonitrile (MeCN) .

    • Why MeCN? Its polarity supports solubility, while its volatility aids slow evaporation.

  • Anti-Solvent Diffusion: Place the MeCN solution in an inner vial. Place this vial inside a larger jar containing Diisopropyl ether . Seal tightly.

  • Incubation: Store at 4°C in the dark for 72–96 hours.

    • Checkpoint: Look for prism-like, colorless crystals. Needle-like habits indicate rapid precipitation (failed run); repeat with slower diffusion.

Phase II: Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil. Flash-cool to 100 K using a liquid nitrogen stream to minimize thermal vibration.

  • Diffraction: Collect data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
    • Note: For brominated compounds, Mo-source is preferred to reduce absorption effects, though modern absorption correction software handles Cu well.

  • Refinement Strategy (SHELXL):

    • Locate Br atoms using Patterson methods (heavy atom effect).

    • Refine anisotropic displacement parameters for all non-hydrogen atoms.

    • Validation: Ensure the Flack Parameter is checked if the space group is non-centrosymmetric (though the molecule is achiral, packing might be chiral).

Mechanistic Visualization: Halogen-Driven Binding

The following diagram illustrates the superior binding logic of the 5,7-Dibromo derivative compared to the standard scaffold within a theoretical kinase active site.

BindingMechanism cluster_0 Standard Scaffold (Levamisole) cluster_1 Product (5,7-Dibromo Analog) L_Core Imidazo-Thiazole Core L_Bind Weak vdW Interaction L_Core->L_Bind Non-specific Target Protein Target (Backbone Carbonyl) L_Bind->Target Low Affinity P_Core 5,7-Dibromo Core P_Br Bromine (Sigma-Hole) P_Core->P_Br Substituent Effect P_Bind Directional Halogen Bond (2.8 - 3.2 Å) P_Br->P_Bind Electrostatic Focusing P_Bind->Target High Affinity Lock-and-Key

Caption: Comparative binding mechanism. The 5,7-Dibromo derivative utilizes specific Halogen Bonding (green path) to anchor the molecule, whereas the standard scaffold relies on weaker, non-specific forces (red path).

References

  • Design and Synthesis of Imidazothiazole Derivatives. Source: European Journal of Medicinal Chemistry.[1] Context: Establishes the synthetic routes for the imidazo[2,1-b]thiazole core and its derivatives.

  • Halogen Bonding in Drug Discovery: An Overview. Source: Journal of Medicinal Chemistry.[2] Context: Provides the theoretical framework for the "Sigma-hole" effect utilized by the 5,7-dibromo analog.

  • Crystallographic Analysis of Fused Heterocycles. Source: Cambridge Structural Database (CSD). Context: Reference data for unit cell parameters of planar imidazothiazole systems (Refcode: IMTHAZ).

  • Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid (Catalog Data). Source: ChemScene / Chemical Vendors. Context: Verifies the existence and nomenclature of the specific ring system variants.

Sources

A Comparative Guide to HPLC Retention Time Standards for Brominated Imidazo-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the structural characterization and purity assessment of novel chemical entities are paramount. Brominated imidazo-fused heterocycles, a class of compounds with significant therapeutic potential, present unique analytical challenges. High-Performance Liquid Chromatography (HPLC) remains the gold standard for their analysis, with retention time (tR) serving as a critical parameter for identification and quality control. This guide provides a comprehensive framework for establishing reliable HPLC retention time standards for two key scaffolds: imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles.

The inherent challenge in analyzing novel synthesized compounds is the absence of commercially available, certified reference materials for every new derivative. This guide addresses this gap by proposing a selection of commercially available, structurally related brominated imidazo-fused heterocycles as primary standards. By characterizing these standards under a robust, standardized HPLC method, researchers can establish a reliable set of relative retention times. This, in turn, allows for the confident identification of newly synthesized analogues and the monitoring of reaction progress and purity.

The Foundational Role of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the separation of brominated imidazo-fused heterocycles due to their generally moderate to low polarity. The retention of an analyte in RP-HPLC is primarily governed by its hydrophobicity; more hydrophobic molecules interact more strongly with the nonpolar stationary phase, leading to longer retention times.[1] Key factors influencing retention include the analyte's logP value, the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol), and the specific characteristics of the stationary phase (e.g., C18, C8).

Proposed Primary Retention Time Standards

A critical first step is the selection of appropriate standards. The following commercially available brominated imidazo-fused heterocycles are proposed as a foundational set of standards. These have been selected based on their structural relevance and commercial availability.

Table 1: Proposed Primary HPLC Retention Time Standards

Compound NameHeterocyclic CoreCAS NumberCommercial Supplier(s) (Example)
8-Bromoimidazo[1,2-a]pyridineImidazo[1,2-a]pyridine850349-02-9Sigma-Aldrich
2-(4-Bromophenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine34658-66-7Chem-Impex
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine158958-76-0Fluorochem
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazoleImidazo[2,1-b]thiazole1956379-60-4Fluorochem
5-Bromo-3-methylimidazo[2,1-b]thiazoleImidazo[2,1-b]thiazole1288992-53-9BLDpharm
2-Bromo-5-iodoimidazo[2,1-b]thiazoleImidazo[2,1-b]thiazole1379307-48-8SynHet
3-Bromoimidazo[2,1-b]thiazoleImidazo[2,1-b]thiazole1289151-06-9Alchimica

Experimental Protocol for Establishing Retention Times

The following standardized HPLC method is recommended for generating comparable retention time data. The causality behind these choices is to provide a robust starting point that can be adapted as needed. A C18 column is chosen for its versatility and wide applicability in retaining moderately nonpolar compounds.[2] The gradient elution ensures the efficient separation of compounds with a potential range of polarities.

HPLC System and Parameters:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compounds)

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare individual stock solutions of each standard in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition (90:10 A:B).

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a blank (mobile phase) to ensure the system is clean and to identify any system peaks.

  • Standard Injections: Inject each primary standard individually to determine its absolute retention time under the specified conditions.

  • Mixture Injection: Prepare a mixture of the standards and inject to determine their retention times in a single run and to confirm resolution.

  • Sample Analysis: Inject the synthesized brominated imidazo-fused heterocycle samples to determine their retention times relative to the primary standards.

  • Data Analysis: Record the retention times for all compounds. Calculate the relative retention time (RRT) of your synthesized compounds to a chosen primary standard to normalize the data across different runs or systems.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Primary Standard Solutions (50 µg/mL) Equilibrate Equilibrate C18 Column (10% Acetonitrile) Standard_Prep->Equilibrate Sample_Prep Prepare Synthesized Compound Solutions (50 µg/mL) Sample_Prep->Equilibrate Inject_Standards Inject Individual Standards Equilibrate->Inject_Standards Inject_Mixture Inject Standard Mixture Inject_Standards->Inject_Mixture Inject_Samples Inject Synthesized Compounds Inject_Mixture->Inject_Samples Record_tR Record Absolute Retention Times (tR) Inject_Samples->Record_tR Calculate_RRT Calculate Relative Retention Times (RRT) Record_tR->Calculate_RRT Compare_Data Compare and Characterize Calculate_RRT->Compare_Data

Caption: Experimental workflow for establishing relative retention times.

Comparative Data and Interpretation

By following the proposed protocol, a researcher can generate a data table similar to the hypothetical example below. This table will serve as an internal, comparative guide.

Table 2: Hypothetical Comparative Retention Time Data

CompoundRetention Time (tR) (min)Relative Retention Time (RRT) to 8-Bromoimidazo[1,2-a]pyridine
Standards
8-Bromoimidazo[1,2-a]pyridine10.51.00
2-(4-Bromophenyl)imidazo[1,2-a]pyridine15.21.45
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole12.81.22
Synthesized Compounds
Your Compound 111.71.11
Your Compound 216.11.53

The RRT provides a robust metric for comparison, as it is less susceptible to minor variations in chromatographic conditions than the absolute retention time.[3] The expected elution order will generally follow increasing hydrophobicity. For instance, the addition of a phenyl group, as in 2-(4-bromophenyl)imidazo[1,2-a]pyridine, will significantly increase the retention time compared to the unsubstituted parent heterocycle.

Retention_Factors cluster_properties Analyte Properties cluster_conditions Chromatographic Conditions Hydrophobicity Increased Hydrophobicity (e.g., adding aryl groups) Retention_Time Retention Time Hydrophobicity->Retention_Time Increases Polarity Increased Polarity (e.g., adding -OH, -NH2) Polarity->Retention_Time Decreases Organic_Solvent Increased Organic Solvent % Organic_Solvent->Retention_Time Decreases Stationary_Phase More Retentive Stationary Phase (e.g., C18 vs C8) Stationary_Phase->Retention_Time Increases

Caption: Factors influencing HPLC retention time.

Conclusion

This guide provides a practical and scientifically sound approach for establishing HPLC retention time standards for brominated imidazo-fused heterocycles. By utilizing commercially available standards and a standardized analytical method, researchers can generate a reliable internal database of relative retention times. This enables the consistent and accurate characterization of novel synthesized compounds, a critical step in advancing drug discovery and development in this important class of molecules.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. [Link]

  • 3-bromoimidazo[2,1-b]thiazole (1 x 1 g). Alchimica. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]

  • Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. PubMed. [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]

  • Retention Time Change in Reversed Phase Chromatography (revised). Stack Exchange. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.